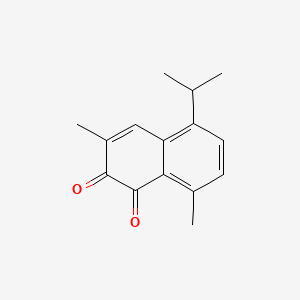
Mansonone C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mansonone C is a sesquiterpenoid and a member of 1,2-naphthoquinones.
Applications De Recherche Scientifique
Antifungal Activity
Mansonone C exhibits significant antifungal properties. Research indicates that it is effective against several fungal pathogens, including Phytophthora parasitica. The compound's mechanism of action involves disrupting fungal cell membranes, which leads to cell death. This property positions this compound as a potential candidate for developing new antifungal agents amid rising resistance to existing treatments .
Antibacterial Activity
This compound has been evaluated for its antibacterial activity against various bacterial strains. Studies show that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. Specifically, it has demonstrated effectiveness against Staphylococcus aureus and Bacillus subtilis, although its activity against Gram-negative pathogens is less pronounced. The compound's antibacterial mechanism appears to involve membrane permeabilization, which compromises bacterial cell integrity .
Anticancer Properties
The anticancer potential of this compound is notable, particularly in its ability to inhibit tumor cell proliferation. In vitro studies have shown that this compound can induce apoptosis in cancer cells while exhibiting lower toxicity towards normal cells. This selectivity makes it a promising candidate for cancer therapy, especially for resistant cancer cell lines such as those derived from breast cancer. Further research is needed to elucidate the molecular mechanisms underlying its anticancer effects .
Enzyme Inhibition
This compound has also been studied for its inhibitory effects on cholinesterase enzymes. It has shown potential in inhibiting both acetylcholinesterase and butyrylcholinesterase, which are crucial targets for treating neurodegenerative diseases like Alzheimer's disease. The structure-activity relationship studies indicate that modifications to the Mansonone scaffold could enhance its inhibitory potency .
Summary of Findings
| Application | Activity | Mechanism | Target Organisms |
|---|---|---|---|
| Antifungal | Effective against Phytophthora parasitica | Disruption of cell membranes | Fungi |
| Antibacterial | Inhibits Staphylococcus aureus, Bacillus subtilis | Membrane permeabilization | Gram-positive bacteria |
| Anticancer | Induces apoptosis in cancer cells | Selective cytotoxicity | Various cancer cell lines |
| Enzyme Inhibition | Inhibits acetylcholinesterase and butyrylcholinesterase | Competitive inhibition | Cholinesterase enzymes |
Case Studies
- Antifungal Efficacy : A study demonstrated that this compound effectively inhibited the growth of Phytophthora parasitica, showcasing its potential as a natural antifungal agent in agricultural applications.
- Anticancer Activity : Research involving human breast cancer cell lines indicated that this compound induced significant apoptosis while sparing normal cells, suggesting a favorable safety profile for therapeutic use.
- Enzyme Inhibition Analysis : Investigations into the cholinesterase inhibitory activities revealed that this compound could serve as a lead compound for developing drugs aimed at neurodegenerative diseases.
Propriétés
Numéro CAS |
5574-34-5 |
|---|---|
Formule moléculaire |
C15H16O2 |
Poids moléculaire |
228.29 g/mol |
Nom IUPAC |
3,8-dimethyl-5-propan-2-ylnaphthalene-1,2-dione |
InChI |
InChI=1S/C15H16O2/c1-8(2)11-6-5-9(3)13-12(11)7-10(4)14(16)15(13)17/h5-8H,1-4H3 |
Clé InChI |
GREWJSSEUGRGIT-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=C(C=C1)C(C)C)C=C(C(=O)C2=O)C |
SMILES canonique |
CC1=C2C(=C(C=C1)C(C)C)C=C(C(=O)C2=O)C |
Key on ui other cas no. |
5574-34-5 |
Synonymes |
mansonone C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















